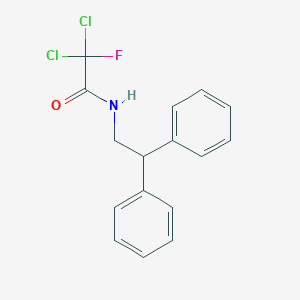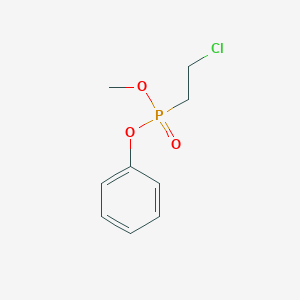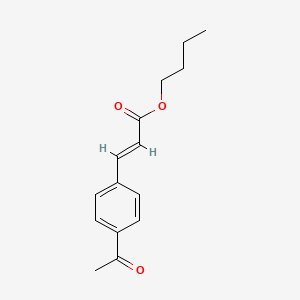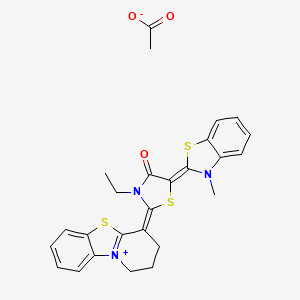![molecular formula C3H2Cl2F4O B12559105 2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane CAS No. 172103-18-3](/img/structure/B12559105.png)
2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane is a halogenated organic compound with the molecular formula C3H2Cl2F4O It is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane typically involves the reaction of chlorofluoromethane with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process can be represented by the following reaction:
[ \text{CHClF}_2 + \text{CF}_3\text{CH}_2\text{OH} \rightarrow \text{C}_3\text{H}_2\text{Cl}_2\text{F}_4\text{O} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Substitution: Products include various halogenated derivatives depending on the nucleophile used.
Oxidation: Products include oxides and other oxygen-containing compounds.
Reduction: Products include hydrocarbons and partially dehalogenated compounds.
Applications De Recherche Scientifique
2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms allows the compound to form strong interactions with these targets, potentially inhibiting or modifying their activity. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,1,1-trifluoroethane: Lacks the additional chlorine and fluorine atoms, resulting in different reactivity and applications.
2-Chloro-2-fluoro-1,1,1-trifluoroethane: Similar structure but with fewer halogen atoms, leading to variations in chemical behavior.
2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane: Similar but with different halogenation patterns, affecting its reactivity and uses.
Uniqueness
2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
2-chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2F4O/c4-1(3(7,8)9)10-2(5)6/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVOIDQJTGIMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20778294 |
Source


|
| Record name | 2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20778294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172103-18-3 |
Source


|
| Record name | 2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20778294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)-](/img/structure/B12559034.png)
![9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo-](/img/structure/B12559042.png)
![2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]-](/img/structure/B12559044.png)
phosphane](/img/structure/B12559053.png)

![N-[1-(3-Methylphenyl)ethenyl]acetamide](/img/structure/B12559061.png)
![2(5H)-Furanone, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12559064.png)

![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)](/img/structure/B12559070.png)
![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)



